[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate
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Overview
Description
PX-866-17OH is a metabolite of PX-866 (Sonolisib) and acts as a pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). It inhibits various isoforms of PI3K, including PI3K alpha, PI3K beta, PI3K gamma, and PI3K delta, with different inhibitory concentrations . This compound is significant in cancer research due to its potential to inhibit pathways involved in tumor growth and survival.
Mechanism of Action
Target of Action
PX-866-17OH is an active metabolite of PX-866 . It primarily targets the Phosphatidylinositol 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
PX-866-17OH acts by irreversibly inhibiting PI3K . It binds covalently to the lysine-802 residue in the ATP catalytic site of PI3K . This interaction results in a sustained loss of Akt phosphorylation, suggesting that the increased potency of PX-866-17OH is related to a more durable inhibition of PI3K signaling .
Biochemical Pathways
The primary biochemical pathway affected by PX-866-17OH is the PI3K/AKT/mTOR pathway . This pathway is often dysregulated in a variety of solid tumors and is proposed to provide key growth and survival signals to tumor cells . Inhibition of this pathway by PX-866-17OH leads to downregulation of cyclin D1 protein, which is responsible for regulating cell cycle progression and autophagy induction .
Pharmacokinetics
The pharmacokinetics profile of PX-866-17OH is dose-proportional, with no evidence of drug accumulation . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for a steady state of the drug in the body over time, which could potentially enhance its bioavailability and therapeutic efficacy .
Result of Action
PX-866-17OH has been shown to inhibit cancer cell motility and growth, particularly in three-dimensional cultures . It also results in a more sustained loss of Akt phosphorylation, suggesting a prolonged inhibition of the PI3K pathway . Furthermore, PX-866-17OH has been associated with prolonged stable disease, particularly when using a continuous dosing schedule .
Biochemical Analysis
Biochemical Properties
PX-866-17OH inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ with IC50s of 14, 57, 131, and 148 nM, respectively . It interacts with these enzymes by binding covalently to lysine-802 in the ATP catalytic site . This interaction leads to a more durable inhibition of PI3K signaling .
Cellular Effects
PX-866-17OH has been shown to have significant effects on various types of cells and cellular processes. It inhibits the PI3K pathway through downregulation of cyclin D1 protein, which is responsible for regulating cell cycle progression and autophagy induction . Additionally, PX-866-17OH inhibits cell migration in cancer cell lines .
Molecular Mechanism
PX-866-17OH exerts its effects at the molecular level through several mechanisms. It irreversibly inhibits PI3K by binding covalently to lysine-802 in the ATP catalytic site . This leads to a more sustained loss of Akt phosphorylation, suggesting that the increased potency of PX-866-17OH is related to a more durable inhibition of PI3K signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, PX-866-17OH has been shown to cause prolonged inhibition of the PI3K pathway and inhibition of cell motility
Metabolic Pathways
PX-866-17OH is involved in the PI3K/AKT/mTOR signaling pathway . It inhibits PI3K, leading to downregulation of cyclin D1 protein and inhibition of cell migration .
Preparation Methods
PX-866-17OH is synthesized through the ring-opening of 17-hydroxywortmannins. . The industrial production methods are not extensively documented, but the synthesis generally follows the principles of medicinal chemistry to ensure high purity and yield.
Chemical Reactions Analysis
PX-866-17OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
PX-866-17OH has several scientific research applications:
Chemistry: It is used to study the inhibition of PI3K and its effects on various biochemical pathways.
Biology: It helps in understanding the role of PI3K in cellular processes such as growth, survival, and metabolism.
Medicine: It is investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and overcoming resistance to other treatments
Industry: It is used in the development of new therapeutic agents targeting PI3K pathways.
Comparison with Similar Compounds
PX-866-17OH is unique compared to other PI3K inhibitors due to its irreversible inhibition and improved pharmacologic profile. Similar compounds include:
Wortmannin: Another PI3K inhibitor but with higher toxicity and lower stability.
LY294002: A reversible PI3K inhibitor with different pharmacokinetic properties.
GDC-0941: A selective PI3K inhibitor with a different spectrum of activity.
PX-866-17OH stands out due to its enhanced stability, reduced toxicity, and broader inhibition of PI3K isoforms, making it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKVQJOXRFVEDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The study mentions testing PX-866-17OH for potential life-extending effects. What was the outcome of this specific investigation?
A1: The research primarily focused on screening various compounds, including PX-866-17OH, for their impact on the lifespan of Drosophila melanogaster. The study concluded that PX-866-17OH, within the tested concentration range of 1 nM to 10 µM, did not significantly affect the longevity of the male flies. []
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